(4-Chlorophenyl)(thiophen-2-yl)methanamine
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Overview
Description
(4-Chlorophenyl)(thiophen-2-yl)methanamine is an organic compound that features a combination of a chlorophenyl group and a thiophenyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(thiophen-2-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)(thiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized derivatives with diverse chemical properties.
Scientific Research Applications
(4-Chlorophenyl)(thiophen-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
(4-Chlorothiophen-2-yl)methanamine: Shares a similar thiophene and chlorophenyl structure but differs in the position of the functional groups.
1-(4-thiophen-2-ylphenyl)methanamine: Another related compound with a thiophene and phenyl group attached to a methanamine backbone.
Uniqueness: (4-Chlorophenyl)(thiophen-2-yl)methanamine stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C11H10ClNS |
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Molecular Weight |
223.72 g/mol |
IUPAC Name |
(4-chlorophenyl)-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C11H10ClNS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11H,13H2 |
InChI Key |
HFNYTYLFYVCWGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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